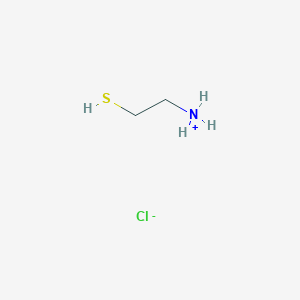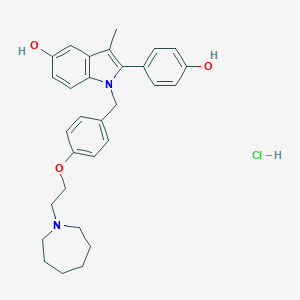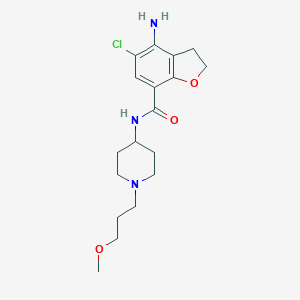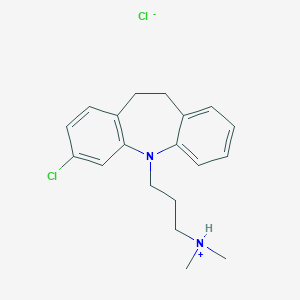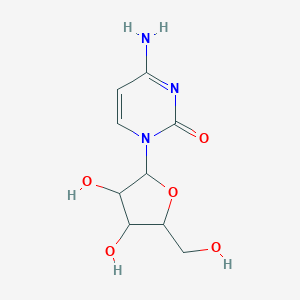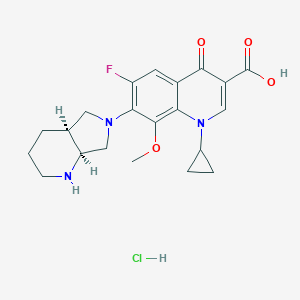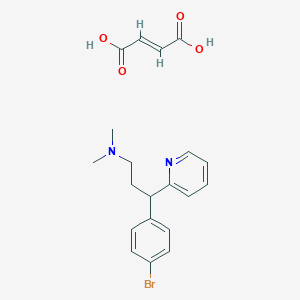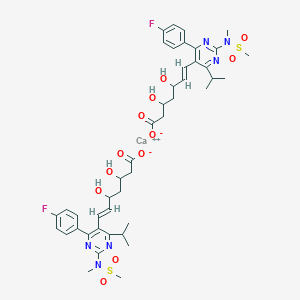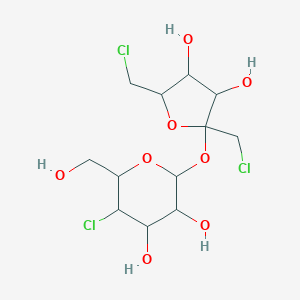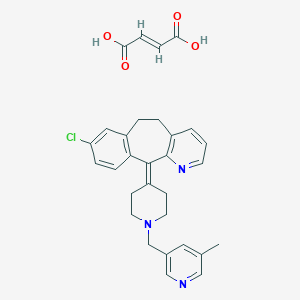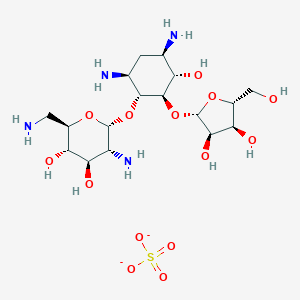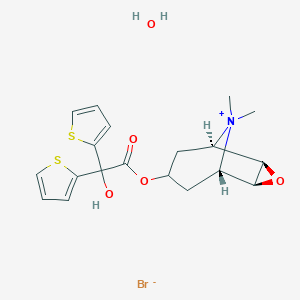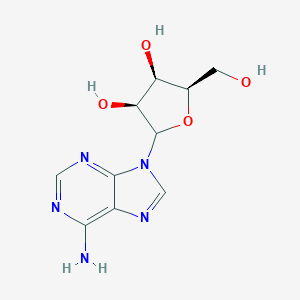
托特罗定酒石酸盐
概述
科学研究应用
托特罗定酒石酸盐具有广泛的科学研究应用:
作用机制
托特罗定酒石酸盐通过阻断膀胱中的毒蕈碱受体(特别是 M2 和 M3 亚型)发挥作用 . 这种抑制减少了膀胱收缩,并缓解了膀胱过度活动症的症状。 口服给药后,托特罗定在肝脏中代谢形成 5-羟甲基衍生物,该衍生物也表现出抗毒蕈碱活性 .
生化分析
Biochemical Properties
Tolterodine tartrate acts on M2 and M3 subtypes of muscarinic receptors . These receptors are a type of G protein-coupled receptors that are involved in various intracellular signaling pathways. The interaction between tolterodine tartrate and these receptors is competitive, meaning that it competes with acetylcholine, the natural ligand for these receptors, for binding .
Cellular Effects
Tolterodine tartrate has a pronounced effect on bladder function . It increases residual urine, reflecting an incomplete emptying of the bladder, and decreases detrusor pressure . These findings are consistent with an antimuscarinic action on the lower urinary tract .
Molecular Mechanism
The molecular mechanism of action of tolterodine tartrate involves its role as a competitive antagonist of acetylcholine at postganglionic muscarinic receptors . This means that it competes with acetylcholine for binding to these receptors, thereby inhibiting the action of acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tolterodine tartrate can change over time. For example, it has been reported that the drug’s effects on urinary bladder contraction and salivation, which are mediated via cholinergic muscarinic receptors, can be observed at 1 and 5 hours after a single dose .
Dosage Effects in Animal Models
The effects of tolterodine tartrate can vary with different dosages in animal models . For example, in a study with rabbits, it was found that the drug’s effects on urinary bladder contraction and salivation could be observed at different levels depending on the dosage .
Metabolic Pathways
Tolterodine tartrate is extensively metabolized by the liver following oral dosing . The primary metabolic route involves the oxidation of the 5-methyl group, which is mediated by the cytochrome P450 2D6 (CYP2D6), leading to the formation of a pharmacologically active 5-hydroxymethyl metabolite .
准备方法
合成路线和反应条件
托特罗定酒石酸盐可以通过多步过程合成。合成通常涉及以下步骤:
中间体的形成: 合成从4-甲基苯酚与3-氯丙胺反应生成4-甲基苯基-3-氯丙胺开始。
烷基化: 然后用二异丙胺烷基化中间体以形成所需的托特罗定。
酒石酸盐的形成: 最后,托特罗定与酒石酸反应形成托特罗定酒石酸盐.
工业生产方法
在工业环境中,托特罗定酒石酸盐的生产涉及优化反应条件以确保高产率和纯度。 这包括在合成和纯化过程中控制温度、pH 值和反应时间 .
化学反应分析
反应类型
托特罗定酒石酸盐会经历几种类型的化学反应,包括:
氧化: 托特罗定酒石酸盐可以使用循环、差分脉冲和方波伏安法在不同 pH 值的各种缓冲介质中氧化.
还原: 虽然不太常见,但在特定条件下也可能发生还原反应。
常见试剂和条件
主要产物
相似化合物的比较
类似化合物
奥昔布宁: 另一种用于治疗膀胱过度活动症的毒蕈碱受体拮抗剂.
索利芬那辛: 一种选择性毒蕈碱受体拮抗剂,具有相似的治疗效果.
托特罗定: 另一种用于治疗尿失禁和膀胱过度活动症的抗毒蕈碱药.
独特性
托特罗定酒石酸盐的独特之处在于它专门针对膀胱中的毒蕈碱受体,与其他抗毒蕈碱药相比,副作用更少 . 它的缓释制剂提供持续的治疗效果,使其成为许多患者的首选 .
属性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H6O6/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-1(3(7)8)2(6)4(9)10/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2,5-6H,(H,7,8)(H,9,10)/t20-;1-,2-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHNMSJGYKMTRB-KXYUELECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924972 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209747-05-7, 124937-52-6 | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=209747-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tolterodine tartrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Tolterodine L-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80924972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-(R)-3-(2-Hydroxy-5-methylphenyl)-N,N-diisopropyl-3-phenyl-propylamine L-Tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOLTERODINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T619TQR3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

